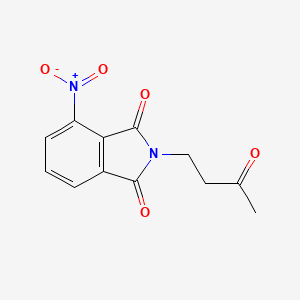
n-Pentyl 3-Methylpentyl Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Pentyl 3-Methylpentyl Phthalate: is a phthalate ester, a class of compounds widely used as plasticizers to impart flexibility and softness to polyvinyl chloride (PVC) products . It is known for its interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. The molecular formula of this compound is C19H28O4, and its molecular weight is 320.42 g/mol .
Vorbereitungsmethoden
The synthesis of n-Pentyl 3-Methylpentyl Phthalate typically involves the esterification of phthalic anhydride with n-pentanol and 3-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
n-Pentyl 3-Methylpentyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and the corresponding alcohols (n-pentanol and 3-methylpentanol).
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
n-Pentyl 3-Methylpentyl Phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various industries.
Biology: It is studied for its interaction with PPARs and its potential effects on cellular processes.
Medicine: Research is ongoing to understand its potential endocrine-disrupting effects and its impact on human health.
Wirkmechanismus
The mechanism of action of n-Pentyl 3-Methylpentyl Phthalate involves its interaction with PPARs, which are nuclear receptors that regulate gene expression. By binding to these receptors, it can influence various metabolic processes, including lipid metabolism and glucose homeostasis. This interaction can lead to changes in cellular function and has been linked to potential endocrine-disrupting effects .
Vergleich Mit ähnlichen Verbindungen
n-Pentyl 3-Methylpentyl Phthalate is similar to other phthalate esters, such as:
Diethyl Phthalate (DEP): Used in cosmetics and personal care products.
Dibutyl Phthalate (DBP): Used as a plasticizer in various applications.
Di-2-ethylhexyl Phthalate (DEHP): Widely used in medical devices and flexible PVC products.
Eigenschaften
Molekularformel |
C19H28O4 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-O-(3-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-10-7-8-11-17(16)19(21)23-14-12-15(3)5-2/h7-8,10-11,15H,4-6,9,12-14H2,1-3H3 |
InChI-Schlüssel |
MLHOCMBGZPXAEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


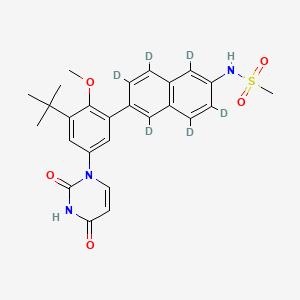





![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

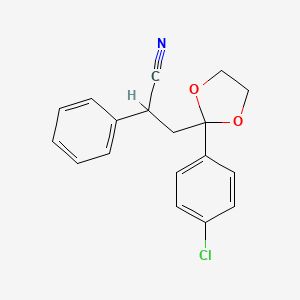
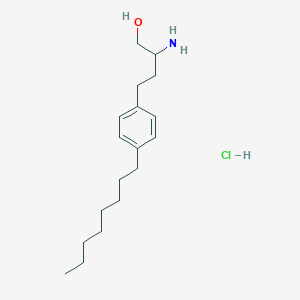
![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
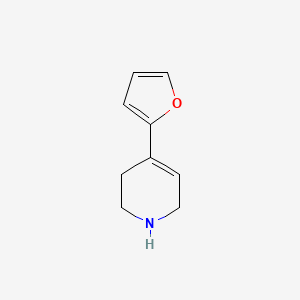
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
